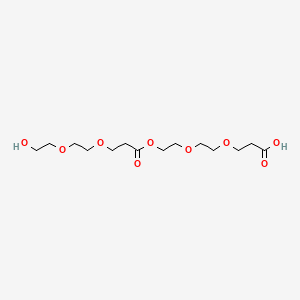
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound is particularly valuable in the synthesis of PROTACs due to its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid involves the reaction of polyethylene glycol (PEG) derivatives with propionic acid. The process typically includes the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.
Nucleophilic Substitution: The activated PEG undergoes nucleophilic substitution with a hydroxy-terminated PEG derivative to form Hydroxy-PEG2.
Esterification: The Hydroxy-PEG2 is then esterified with propionic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The nucleophilic substitution and esterification reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid undergoes several types of chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Nucleophilic Substitution: Reaction with nucleophiles to replace the hydroxy group.
Oxidation: Oxidation of the hydroxy group to form ketones or aldehydes.
Common Reagents and Conditions
Esterification: Carboxylic acids, acidic catalysts (e.g., sulfuric acid), and heat.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, and basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Esters: Formed from esterification reactions.
Substituted PEG Derivatives: Formed from nucleophilic substitution reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome system.
Medicine: Potential therapeutic applications in targeted protein degradation for diseases such as cancer.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroxy-PEG2-CH2CH2COO-PEG2-acetic acid
- Hydroxy-PEG2-CH2CH2COO-PEG2-butyric acid
- Hydroxy-PEG2-CH2CH2COO-PEG2-valeric acid
Uniqueness
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is unique due to its specific structure, which provides optimal flexibility and stability as a PROTAC linker. Its ability to form stable ester bonds and undergo various chemical reactions makes it a versatile tool in the synthesis of PROTACs .
Eigenschaften
Molekularformel |
C14H26O9 |
|---|---|
Molekulargewicht |
338.35 g/mol |
IUPAC-Name |
3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O9/c15-3-6-21-9-7-20-5-2-14(18)23-12-11-22-10-8-19-4-1-13(16)17/h15H,1-12H2,(H,16,17) |
InChI-Schlüssel |
VTFOHEBMMRPUJE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOC(=O)CCOCCOCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
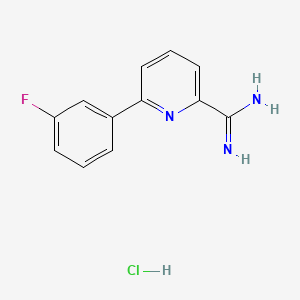
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
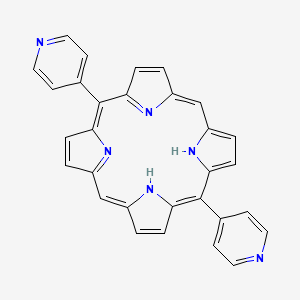
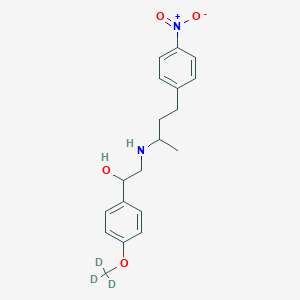
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
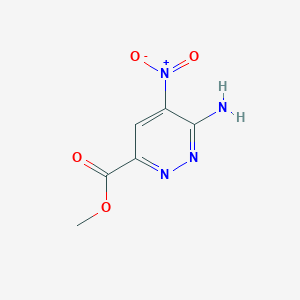

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)


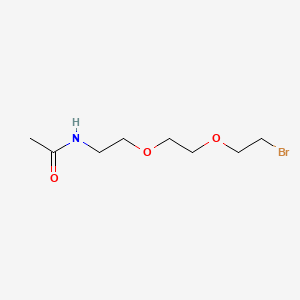
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
